molecular formula C10H8ClNO2 B13116137 7-Methoxy-1H-indole-2-carbonyl chloride CAS No. 84638-87-9

7-Methoxy-1H-indole-2-carbonyl chloride

Katalognummer: B13116137
CAS-Nummer: 84638-87-9
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: CNURPHRJTDWILP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The methoxy group at the 7th position and the carbonyl chloride group at the 2nd position make this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-indole-2-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxyindole.

    Chlorination: The indole compound undergoes chlorination at the 2nd position using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1H-indole-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Methoxy-1H-indole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives with different biological and chemical properties. The indole ring structure also plays a crucial role in its interactions with biological targets, potentially affecting molecular pathways involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-1H-indole-2,3-dione: Another indole derivative with a similar structure but different functional groups.

    7-Methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

    7-Methoxy-1H-indole-2-carboxaldehyde: Contains an aldehyde group at the 2nd position.

Uniqueness

7-Methoxy-1H-indole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Eigenschaften

CAS-Nummer

84638-87-9

Molekularformel

C10H8ClNO2

Molekulargewicht

209.63 g/mol

IUPAC-Name

7-methoxy-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-5-7(10(11)13)12-9(6)8/h2-5,12H,1H3

InChI-Schlüssel

CNURPHRJTDWILP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NC(=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.